N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methylbutanamide
Description
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methylbutanamide is a chemical compound that belongs to the benzothiadiazole family. This compound is characterized by the presence of a benzothiadiazole ring substituted with a chlorine atom and a 3-methylbutanamide group. Benzothiadiazoles are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Properties
IUPAC Name |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-6(2)5-9(16)13-10-7(12)3-4-8-11(10)15-17-14-8/h3-4,6H,5H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLABNPCQKVDDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=CC2=NSN=C21)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methylbutanamide typically involves the following steps:
Formation of the Benzothiadiazole Ring: The benzothiadiazole ring can be synthesized through the cyclization of o-phenylenediamine with sulfur and chlorine sources under controlled conditions.
Chlorination: The benzothiadiazole ring is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated benzothiadiazole is reacted with 3-methylbutanamide in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the benzothiadiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiadiazoles.
Scientific Research Applications
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea: Another benzothiadiazole derivative with similar structural features but different functional groups.
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)acetamide: A related compound with an acetamide group instead of a 3-methylbutanamide group.
Uniqueness
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methylbutanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
